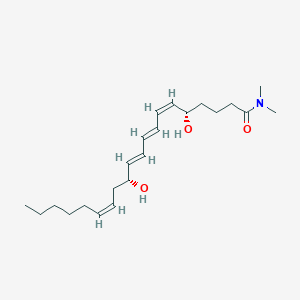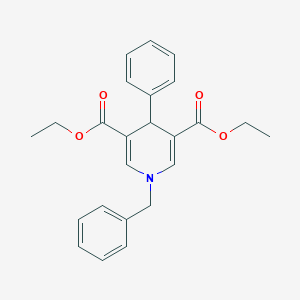
N-乙酰白三烯E4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-acetyl Leukotriene E4 is a complex organic compound that belongs to the family of eicosanoids. Eicosanoids are signaling molecules derived from polyunsaturated fatty acids and play crucial roles in various physiological and pathological processes. This compound is particularly interesting due to its involvement in inflammatory responses and its potential therapeutic applications.
科学研究应用
N-acetyl Leukotriene E4 has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of eicosanoids and their derivatives.
Biology: Investigated for its role in cell signaling and inflammatory responses.
Medicine: Potential therapeutic agent for treating inflammatory diseases and conditions such as asthma and arthritis.
Industry: Utilized in the development of anti-inflammatory drugs and as a biochemical marker in diagnostic assays.
作用机制
- N-AcLTE4 primarily interacts with leukotriene receptors. Specifically, it binds to sequenced G-protein-coupled receptors:
- Stability : N-AcLTE4 is unstable to oxygen and direct sunlight. Handling should occur under an inert atmosphere, and glassware should be silanized to prevent degradation .
Target of Action
Action Environment
生化分析
Biochemical Properties
N-acetyl Leukotriene E4 interacts with a series of enzymes in its biosynthesis and metabolism. Initially, 5-lipoxygenase leads to the formation of 5-HPETE, which then forms the unstable epoxide LTA4 . Metabolism of LTA4 leads to the formation of LTB4 and the cysteinyl-containing LTs C4, D4, and E4 . N-acetyl Leukotriene E4 is formed in reactions between leukotriene E4 and acetyl coenzyme A .
Cellular Effects
N-acetyl Leukotriene E4 has been found to produce a vasoconstriction in the mesenteric vessels, leading to a reduction of blood flow to the gut . This suggests that it may have significant effects on various types of cells and cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of N-acetyl Leukotriene E4 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is formed in reactions between leukotriene E4 or 11-trans leukotriene E4 and acetyl coenzyme A, catalyzed by a membrane-bound enzyme present in liver, kidney, and other tissues .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-acetyl Leukotriene E4 can change over time. For instance, it has been detected in bile and urine , indicating that it may undergo degradation over time
Dosage Effects in Animal Models
The effects of N-acetyl Leukotriene E4 can vary with different dosages in animal models. For instance, it has been found to retain considerable biological activity and is about equi-active with LTE4 in contracting guinea-pig trachea and lung parenchymal strip
Metabolic Pathways
N-acetyl Leukotriene E4 is involved in the leukotriene metabolic pathway . It interacts with enzymes such as 5-lipoxygenase, LTA4 hydrolase, and LTC4 synthase in its biosynthesis . It may also have effects on metabolic flux or metabolite levels.
Transport and Distribution
It is known that it is a metabolite of Leukotriene E4, which is detected in bile and urine , suggesting that it may be transported and distributed in similar ways.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-acetyl Leukotriene E4 typically involves multiple steps, starting from arachidonic acid. The key steps include:
Oxidation: Arachidonic acid is oxidized to form 5-hydroperoxyeicosatetraenoic acid (5-HPETE).
Reduction: 5-HPETE is reduced to 5-hydroxyeicosatetraenoic acid (5-HETE).
Thioether Formation: 5-HETE undergoes a reaction with N-acetylcysteine to form the thioether linkage, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product.
化学反应分析
Types of Reactions
N-acetyl Leukotriene E4 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 5 can be oxidized to form ketones or aldehydes.
Reduction: The double bonds in the tetraenoic acid chain can be reduced to form saturated derivatives.
Substitution: The acetamido and carboxyethyl groups can participate in substitution reactions, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
Oxidation Products: Ketones, aldehydes
Reduction Products: Saturated hydrocarbons
Substitution Products: Various derivatives with modified functional groups
相似化合物的比较
Similar Compounds
Leukotriene E4: Another eicosanoid with a similar structure but different functional groups.
5-Hydroxyeicosatetraenoic acid (5-HETE): A precursor in the biosynthesis of the target compound.
N-acetylleukotriene E4: A derivative with an acetyl group attached to the cysteine moiety.
Uniqueness
N-acetyl Leukotriene E4 is unique due to its specific combination of functional groups, which confer distinct biological activities. Its ability to modulate inflammatory responses through specific receptor interactions sets it apart from other similar compounds.
属性
CAS 编号 |
80115-95-3 |
|---|---|
分子式 |
C25H39NO6S |
分子量 |
481.6 g/mol |
IUPAC 名称 |
(5S,6R,7E,9E,11E,14E)-6-(2-acetamido-2-carboxyethyl)sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid |
InChI |
InChI=1S/C25H39NO6S/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-23(22(28)16-15-18-24(29)30)33-19-21(25(31)32)26-20(2)27/h7-8,10-14,17,21-23,28H,3-6,9,15-16,18-19H2,1-2H3,(H,26,27)(H,29,30)(H,31,32)/b8-7+,11-10+,13-12+,17-14+/t21?,22-,23+/m0/s1 |
InChI 键 |
BGGYAYMMFYBWEX-YSUFHIAUSA-N |
SMILES |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)NC(=O)C |
手性 SMILES |
CCCCC/C=C/C/C=C/C=C/C=C/[C@H]([C@H](CCCC(=O)O)O)SCC(C(=O)O)NC(=O)C |
规范 SMILES |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)NC(=O)C |
同义词 |
5-hydroxy-6-S-(2-acetamido-3-thiopropionyl)-7,9,11,14-eicosatetraenoic acid N-acetyl-LTE(4) N-acetylleukotriene E4 NA-LTE4 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B162652.png)



![1-ethenylpyrrolidin-2-one;trimethyl-[3-(2-methylprop-2-enoylamino)propyl]azanium;chloride](/img/structure/B162658.png)





![1,1'-Diethyl-[4,4'-bipyridine]-1,1'-diium iodide](/img/structure/B162674.png)

